2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
Overview
Description
“2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular formula C11H11BrF3NO and a molecular weight of 310.11 g/mol . It is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromo-methyl group, a trifluoromethyl-phenyl group, and a propanamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 310.11 g/mol . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Molecular Structure
- Fluorescent ATRP Initiator : A study by Kulai and Mallet-Ladeira (2016) describes the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Isomerization and Vibrational Frequencies
- Paracetamol Analogues Study : Viana et al. (2016) explored the molecular properties, including E/Z isomerization and vibrational frequencies, of two paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, using Density Functional Theory (DFT) (Viana et al., 2016).
Antimicrobial Properties
- Halogenated Hydrocarbon Amination : Bai et al. (2012) discussed the synthesis and biological activity of a halogenated hydrocarbon, including N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, highlighting its anti-Mycobacterium phlei 1180 activity (Bai et al., 2012).
Polymerization and Molecular Mass Estimation
- ATRP Polymerization : Soriano-Moro et al. (2014) synthesized and characterized novel ATRP initiators, including 2-bromo-2-methyl-N-(1-phenyl-ethyl)propanamide, for the polymerization of methyl methacrylate (MMA) and acrylamide (AAD), providing insights into polymer molecular mass estimation (Soriano-Moro et al., 2014).
Synthesis and Characterization of Antimicrobial Agents
- Arylsubstituted Halogen(thiocyanato)amides : Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, including substituted derivatives, and evaluated their antibacterial and antifungal activity (Baranovskyi et al., 2018).
Quantum Chemical Studies
- Anti-Prostatic Carcinoma Drug Analysis : Otuokere and Amaku (2015) performed quantum chemical studies on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), an anti-prostatic carcinoma drug, using ArgusLab software to evaluate its molecular properties (Otuokere & Amaku, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with the androgen receptor .
Mode of Action
It is likely that it interacts with its target in a manner similar to other compounds in its class .
Biochemical Pathways
It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Pharmacokinetics
The molecular weight of the compound is 31011 , which may influence its pharmacokinetic properties.
Result of Action
The compound’s interaction with its target could potentially lead to changes in cellular function .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups facilitate its binding to enzyme active sites, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, the compound can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s bromine and trifluoromethyl groups enable it to participate in oxidation-reduction reactions, influencing the levels of specific metabolites. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and metabolic regulation .
properties
IUPAC Name |
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-10(2,12)9(17)16-8-6-4-3-5-7(8)11(13,14)15/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOPLERRKCNXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187120 | |
Record name | Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365962-90-8 | |
Record name | Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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